2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a biphenyl structure with a chlorine substituent and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the biphenyl core: The biphenyl structure can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the chlorine substituent: Chlorination of the biphenyl core can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the biphenyl intermediate reacts with piperidine in the presence of a suitable base.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues . This interaction can modulate the activity of enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: Similar structure but with a chlorine substituent at a different position.
2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: Similar structure but with a bromine substituent instead of chlorine.
2-{2-[(5-Methyl[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: Similar structure but with a methyl substituent instead of chlorine.
Uniqueness
The unique feature of 2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is the specific positioning of the chlorine substituent, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGJRBXZWPGQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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